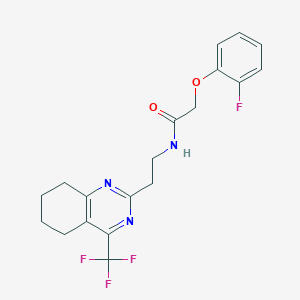

2-(2-fluorophenoxy)-N-(2-(4-(trifluoromethyl)-5,6,7,8-tetrahydroquinazolin-2-yl)ethyl)acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-(2-fluorophenoxy)-N-(2-(4-(trifluoromethyl)-5,6,7,8-tetrahydroquinazolin-2-yl)ethyl)acetamide is a complex organic compound that features both fluorine and trifluoromethyl groups. These groups are known for their significant impact on the chemical and physical properties of compounds, making them valuable in various fields such as pharmaceuticals, agrochemicals, and materials science .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

One common method involves the radical trifluoromethylation of carbon-centered intermediates . This process often requires specific catalysts and reaction conditions to ensure the successful incorporation of the trifluoromethyl group.

Industrial Production Methods

Industrial production of such compounds often leverages continuous flow reactors and advanced catalytic systems to enhance yield and efficiency. The use of vapor-phase reactions can also be advantageous, allowing for the controlled introduction of functional groups .

Análisis De Reacciones Químicas

Types of Reactions

2-(2-fluorophenoxy)-N-(2-(4-(trifluoromethyl)-5,6,7,8-tetrahydroquinazolin-2-yl)ethyl)acetamide can undergo various chemical reactions, including:

Oxidation: This reaction can alter the oxidation state of the compound, often using reagents like hydrogen peroxide or potassium permanganate.

Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

Substitution: This involves replacing one functional group with another, typically using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Nucleophilic or electrophilic reagents depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction can produce different reduced forms of the compound .

Aplicaciones Científicas De Investigación

2-(2-fluorophenoxy)-N-(2-(4-(trifluoromethyl)-5,6,7,8-tetrahydroquinazolin-2-yl)ethyl)acetamide has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties, particularly in the development of new pharmaceuticals.

Industry: Utilized in the production of advanced materials with unique properties

Mecanismo De Acción

The mechanism of action of 2-(2-fluorophenoxy)-N-(2-(4-(trifluoromethyl)-5,6,7,8-tetrahydroquinazolin-2-yl)ethyl)acetamide involves its interaction with specific molecular targets and pathways. The presence of fluorine and trifluoromethyl groups can significantly influence its binding affinity and activity. These groups can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets .

Comparación Con Compuestos Similares

Similar Compounds

2-chloro-5-(trifluoromethyl)pyridine: Used as an intermediate in the synthesis of various agrochemicals.

Trifluoromethylpyridines: Known for their applications in pharmaceuticals and agrochemicals.

Uniqueness

What sets 2-(2-fluorophenoxy)-N-(2-(4-(trifluoromethyl)-5,6,7,8-tetrahydroquinazolin-2-yl)ethyl)acetamide apart is its unique combination of fluorine and trifluoromethyl groups, which confer distinct chemical and physical properties. These properties make it particularly valuable in the development of new materials and pharmaceuticals .

Actividad Biológica

The compound 2-(2-fluorophenoxy)-N-(2-(4-(trifluoromethyl)-5,6,7,8-tetrahydroquinazolin-2-yl)ethyl)acetamide represents a novel class of small molecules with potential therapeutic applications. This article aims to explore its biological activity, including mechanisms of action, efficacy in various biological systems, and relevant case studies.

Chemical Structure

The structural formula of the compound is represented as follows:

- IUPAC Name : this compound

- Molecular Formula : C₁₇H₁₄F₃N₂O₂

- Molecular Weight : 348.3 g/mol

The biological activity of this compound is primarily attributed to its interaction with specific biological targets. It is hypothesized to function as an inhibitor of certain enzymes or receptors involved in disease pathways. The presence of fluorine atoms enhances its lipophilicity and bioavailability, potentially improving its efficacy.

Biological Activity Overview

| Activity Type | Target | IC50 Value (μM) | Reference |

|---|---|---|---|

| Enzyme Inhibition | α-l-fucosidases | 0.012 | |

| Antifungal Activity | Fusarium oxysporum | 0.42 | |

| Antibacterial Activity | Agrobacterium tumefaciens | Not Active |

Case Studies and Research Findings

-

Inhibition of α-l-Fucosidases :

A study demonstrated that derivatives with a fluorine substituent significantly increased the inhibition potency against α-l-fucosidases. The compound exhibited an IC50 value of 0.012 μM against human lysosomal α-l-fucosidase, indicating strong selectivity and potency compared to other derivatives. -

Antifungal Activity :

The compound was evaluated for antifungal activity against Fusarium oxysporum, a common plant pathogen. It showed an IC50 value of 0.42 mM, suggesting moderate activity that could be enhanced through structural modifications. -

In Vitro Studies :

Various in vitro assays have been conducted to assess the cytotoxicity and selectivity of the compound across different cell lines. Preliminary results indicate that it may possess selective toxicity towards cancer cells while sparing normal cells, making it a candidate for further investigation in cancer therapeutics.

Discussion

The biological activity of this compound highlights its potential as a therapeutic agent in various applications. Its ability to inhibit specific enzymes suggests a role in metabolic regulation or disease treatment pathways.

Further research is necessary to elucidate the full spectrum of its biological effects and mechanisms. Structural optimization could enhance its efficacy and specificity, paving the way for new therapeutic strategies.

Propiedades

IUPAC Name |

2-(2-fluorophenoxy)-N-[2-[4-(trifluoromethyl)-5,6,7,8-tetrahydroquinazolin-2-yl]ethyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19F4N3O2/c20-13-6-2-4-8-15(13)28-11-17(27)24-10-9-16-25-14-7-3-1-5-12(14)18(26-16)19(21,22)23/h2,4,6,8H,1,3,5,7,9-11H2,(H,24,27) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYNKRMSVZFGWEA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(C1)C(=NC(=N2)CCNC(=O)COC3=CC=CC=C3F)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19F4N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

397.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.